{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c9-5-1-7(10)8-12-6(2-11)4-13(8)3-5/h1,3-4H,2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCDDZYQRPQTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216237-38-5 | |
| Record name | {6,8-dichloroimidazo[1,2-a]pyridin-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A study synthesized various derivatives and evaluated their effectiveness against cancer cell lines, demonstrating that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity .
Antibacterial Properties
The compound has also shown promising antibacterial activity. A series of new derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications lead to improved efficacy against resistant bacterial strains, making these compounds potential candidates for new antibiotic therapies .
Pharmacological Applications
Inhibition of Protein Kinases
this compound and its derivatives are being explored as inhibitors of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell receptor signaling. This inhibition has implications for treating autoimmune diseases and certain types of cancers characterized by aberrant B-cell activation .
Neuroprotective Effects
Recent studies have suggested that imidazo[1,2-a]pyridine derivatives can exert neuroprotective effects. They may help in mitigating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives are being investigated for applications in organic electronics and as precursors for advanced materials due to their electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine with analogous imidazo[1,2-a]pyridine derivatives:
Key Observations:
- Chlorine vs. Methyl Substitution : The dichloro substitution in the target compound increases molecular weight and polarity compared to methyl-substituted analogs (e.g., {7-Methylimidazo...}methanamine, MW 161.21 g/mol). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity and metabolic stability .
- Functional Group Variation: Replacing the methanamine group with ethanethioamide (C₉H₇Cl₂N₃S) or ethyl acetate (C₁₁H₁₀Cl₂N₂O₂) alters solubility and bioactivity. The ethanethioamide derivative, for example, is noted for its versatility in drug discovery .
Pharmacological and Industrial Relevance
- Imidazo[1,2-a]pyridines: Known for anxiolytic, cardiovascular, and antitrypanosomal activities . The dichloro substitution in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in SAMHD1 inhibitors .
- Market Trends : 6,8-Dichloroimidazo[1,2-a]pyridine derivatives are gaining traction in pharmaceutical R&D, with projected market growth driven by their utility in kinase inhibitors and antivirals .
Biological Activity
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique imidazo[1,2-a]pyridine core with chlorine substituents at the 6 and 8 positions and a methanamine group at the 2 position. Its molecular formula is with a molecular weight of approximately 182.06 g/mol. The structural features contribute to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it possesses submicromolar inhibitory activity against various cancer cell lines. The compound's mechanism may involve interference with critical signaling pathways essential for cancer cell survival and proliferation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, indicating potential applications in treating infectious diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with methanamine under controlled conditions. This process can be optimized for yield and purity through various reaction conditions including temperature and solvent choice.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two chlorine substituents; methanamine group | Significant anticancer activity; potential antimicrobial properties |
| {6-Chloroimidazo[1,2-a]pyridine} | Single chlorine substituent | Reported anticancer activity |
| {8-Chloro-6-methylimidazo[1,2-a]pyridine} | Carboxylic acid group | Potential anti-inflammatory properties |
This table illustrates the unique structural features of this compound compared to related compounds, highlighting its enhanced biological activity due to dual chlorine substitution.
Q & A
What are the established synthetic routes for {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine, and how can reaction conditions be optimized for higher yields?
Level: Advanced
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Cyclization of a substituted pyridine precursor with an appropriate amine source (e.g., hydrazine hydrate or ammonium chloride) to form the imidazo[1,2-a]pyridine core .
- Step 2: Halogenation at the 6- and 8-positions using chlorinating agents (e.g., POCl₃ or NCS) under controlled temperature (60–80°C) to introduce dichloro substituents .
- Step 3: Functionalization of the methanamine group via reductive amination or nucleophilic substitution .
Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .
- Catalytic systems like Pd/C or CuI can improve regioselectivity during halogenation .
- Monitor reaction progress via LC-MS or TLC to minimize side-product formation .
How does the dichloro substitution at positions 6 and 8 influence the compound's reactivity and interaction with biological targets?
Level: Advanced
Methodological Answer:
The 6,8-dichloro groups:
- Enhance Electrophilicity: The electron-withdrawing Cl atoms increase the electrophilic character of the imidazo[1,2-a]pyridine core, facilitating nucleophilic attacks (e.g., with thiols or amines) .
- Modulate Bioactivity: Chlorine substituents improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases or GPCRs) by increasing lipophilicity (logP ~2.5) .
- Impact Solubility: The dichloro motif reduces aqueous solubility, necessitating salt formation (e.g., hydrochloride) for in vitro assays .
Case Study: In receptor visualization studies, dichloro derivatives showed enhanced fluorescence quenching when bound to peripheral benzodiazepine receptors, attributed to Cl-induced steric and electronic effects .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Level: Basic
Methodological Answer:
- ¹H/¹³C-NMR:
- FT-IR: N-H stretch at ~3350 cm⁻¹ (amine), C-Cl stretches at 650–750 cm⁻¹ .
- LC-MS: Molecular ion peak at m/z 216.07 [M+H]⁺ with isotopic patterns characteristic of two Cl atoms .
Validation: Compare spectral data with computational simulations (e.g., DFT) to confirm regiochemistry .
How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives in different assay systems?
Level: Advanced
Methodological Answer:
Factors Causing Discrepancies:
- Assay Conditions: Varying pH or temperature alters protonation states of the methanamine group, affecting receptor binding .
- Cell Line Variability: Differences in membrane permeability (e.g., P-gp expression in cancer vs. normal cells) impact intracellular concentrations .
- Substituent Effects: Minor structural changes (e.g., methyl vs. ethyl groups) drastically modify pharmacokinetic profiles .
Resolution Strategies:
- Conduct meta-analyses using standardized protocols (e.g., NIH guidelines).
- Perform head-to-head comparisons of derivatives under identical conditions .
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability across models .
What are the recommended strategies for functionalizing the methanamine group to enhance the compound's pharmacological profile?
Level: Advanced
Methodological Answer:
- Acylation: React with acyl chlorides (e.g., acetyl chloride) to improve blood-brain barrier penetration .
- Alkylation: Introduce alkyl chains (e.g., propyl or cyclopropyl) to increase lipophilicity (logP +0.5–1.0) .
- Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) for pH-sensitive prodrugs .
Case Study: N-Methylation of the methanamine group reduced off-target binding to hERG channels by 40%, improving cardiac safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
